Tutocaine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

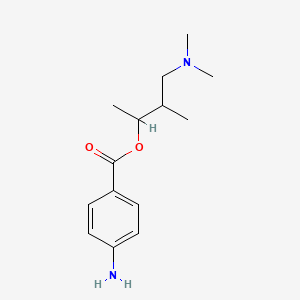

Structure

3D Structure

Propiedades

Número CAS |

891-33-8 |

|---|---|

Fórmula molecular |

C14H22N2O2 |

Peso molecular |

250.34 g/mol |

Nombre IUPAC |

[4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate |

InChI |

InChI=1S/C14H22N2O2/c1-10(9-16(3)4)11(2)18-14(17)12-5-7-13(15)8-6-12/h5-8,10-11H,9,15H2,1-4H3 |

Clave InChI |

MTNXJJYHFCSXCP-UHFFFAOYSA-N |

SMILES canónico |

CC(CN(C)C)C(C)OC(=O)C1=CC=C(C=C1)N |

Origen del producto |

United States |

Historical Trajectory and Foundational Research of Tutocaine

Origins of Tutocaine Synthesis and Early Chemical Investigations

This compound was synthesized in Germany by a team of Bayer AG scientists led by pharmacologist Werner Schulemann. woodlibrarymuseum.org The earliest articles discussing this compound were published in 1924. woodlibrarymuseum.org This period was characterized by an intensive search for local anesthetics that could provide effective pain relief with fewer significant adverse effects compared to the existing options like cocaine, eucaine, amylocaine, and procaine (B135). woodlibrarymuseum.org Early chemical investigations aimed to understand its properties and compare them to its predecessors.

This compound hydrochloride has a molecular formula of C₁₄H₂₃ClN₂O₂ and a molecular weight of 286.80 g/mol . nih.gov The parent compound, this compound, has a molecular formula of C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol . nih.govuni.lu Its IUPAC name is [4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate. nih.gov

Evolution of Local Anesthetic Chemistry and this compound's Position

The history of local anesthesia began with the use of cocaine, first utilized in 1884. wikipedia.org The inherent toxicity and addictive nature of cocaine prompted the search for synthetic alternatives. This led to the development of aminoester local anesthetics such as stovaine in 1903 and procaine (Novocaine) in 1904. wikipedia.orgijhns.com Procaine was a significant advancement, being much safer and causing fewer side effects than cocaine, and importantly, it lacked the addictive properties. ijhns.com However, procaine caused vasodilation, leading to rapid systemic absorption. ijhns.com This issue was addressed by combining it with vasoconstrictors like epinephrine (B1671497) to keep the anesthetic localized. ijhns.com

This compound, appearing in 1924, was part of this wave of synthetic local anesthetics developed after procaine. woodlibrarymuseum.org It was found to be up to eight times less toxic than cocaine and twice as powerful as procaine. woodlibrarymuseum.org This positioned this compound as an improvement over procaine in terms of potency and safety profile relative to cocaine. Local anesthetics are broadly classified into two chemical classes: amino esters and amino amides, based on the link between the intermediate chain and the aromatic end. medscape.comnih.gov Amino esters, like this compound and procaine, are metabolized relatively quickly by plasma pseudocholinesterases. nih.gov

Milestones in this compound Research Development

Key milestones in the research and development of this compound include its initial synthesis and the publication of the first research articles in 1924, which introduced the compound to the scientific and medical communities. woodlibrarymuseum.org Early research focused on characterizing its anesthetic properties and comparing its efficacy and toxicity to existing local anesthetics. woodlibrarymuseum.org The finding that this compound was significantly less toxic than cocaine while being more potent than procaine represented a crucial development in the search for safer anesthetic agents. woodlibrarymuseum.org Research during the first half of the 20th century also involved its preparation and dispensing, often supplied as powder or tablets that required dissolution and sterilization before administration. woodlibrarymuseum.org

Chemical Synthesis and Synthetic Pathway Elucidation

Synthetic Methodologies for Tutocaine

The synthesis of this compound typically involves a sequence of reactions, starting from readily available precursors. One prominent approach utilizes the Mannich reaction to construct a significant portion of the molecule. alfa-chemistry.compsgcas.ac.innewdrugapprovals.org Subsequent steps involve functional group transformations to arrive at the final this compound structure. psgcas.ac.in

Mannich Reaction in this compound Synthesis

The Mannich reaction is a fundamental aminoalkylation reaction that involves the condensation of an enolizable carbonyl compound, an aldehyde (such as formaldehyde), and an amine (primary or secondary) to form a β-amino carbonyl compound, known as a Mannich base. slideshare.netwikipedia.orgscribd.comtaylorandfrancis.comgijash.com In the context of this compound synthesis, the Mannich reaction is applied to condense dimethylamine (B145610) and formaldehyde (B43269) with ethyl methyl ketone. psgcas.ac.in This reaction proceeds via the formation of an iminium ion intermediate from dimethylamine and formaldehyde, which then reacts with the enol form of ethyl methyl ketone. psgcas.ac.in This yields a Mannich product, a β-amino ketone. psgcas.ac.in The Mannich reaction is a versatile tool in organic synthesis and is utilized in the preparation of various natural products and pharmaceuticals. slideshare.netscribd.comgijash.comijrpc.comcore.ac.uk

Advanced Synthetic Approaches to this compound and Its Derivatives

While the classical multi-step synthesis involving the Mannich reaction is a well-established route, research in organic chemistry continuously explores advanced synthetic methodologies to improve efficiency, yield, and selectivity. Although specific advanced approaches solely focused on this compound synthesis are not extensively detailed in the provided information, the field of organic synthesis, including the synthesis of local anesthetics and their derivatives, benefits from advancements such as asymmetric synthesis, catalytic methods, and flow chemistry techniques. rsc.orgqyaobio.comacm.orgrsc.org These advanced techniques aim to control stereochemistry, utilize more environmentally friendly conditions, and enable more efficient production. qyaobio.comacm.orgrsc.org

Molecular and Cellular Mechanism of Action of Tutocaine

Reversible Inhibition of Sodium Ion Channels

The core mechanism by which Tutocaine achieves local anesthesia is the reversible inhibition of voltage-gated sodium (Na⁺) channels. These integral membrane proteins are crucial for the initiation and propagation of action potentials in excitable cells, including neurons nysora.comfrontiersin.orgnih.gov. This compound, like other local anesthetics, acts by binding to a specific receptor site within the pore of the sodium channel, typically from the cytoplasmic side frontiersin.orgwikipedia.org. This binding stabilizes the channel in an inactivated or closed state, preventing the conformational changes required for the channel to open in response to membrane depolarization frontiersin.orgwfsahq.orgcvpharmacology.com.

The interaction between this compound and the sodium channel is state-dependent, meaning the anesthetic binds more readily to channels that are in the activated (open) or inactivated states compared to the resting state wikipedia.orgmedscape.com. This phenomenon contributes to the use-dependent block observed with local anesthetics, where neurons firing at higher frequencies are more susceptible to blockade wikipedia.orgnih.gov. By blocking the influx of Na⁺ ions, this compound effectively raises the threshold for excitation and prevents the rapid depolarization phase (phase 0) of the action potential nysora.comcvpharmacology.com.

Modulation of Nerve Impulse Conduction

The direct consequence of sodium channel inhibition is the modulation, specifically the blockade, of nerve impulse conduction along the axon wikipedia.orgwfsahq.orgontosight.airsc.org. In the presence of this compound, the influx of sodium ions required to reach the threshold potential and propagate the action potential is prevented or significantly reduced ontosight.airsc.orgsemanticscholar.org. This blockade is reversible, meaning that as the concentration of this compound decreases, the sodium channels recover their function, and nerve conduction is restored wfsahq.orgontosight.ai.

The effectiveness of nerve impulse blockade by local anesthetics can be influenced by factors such as nerve fiber diameter and myelination status. Smaller nerve fibers and myelinated fibers tend to be more sensitive to anesthetic blockade wfsahq.orgnih.gov. The differential sensitivity of nerve fibers to local anesthetics contributes to the observed sequence of sensory loss (pain, temperature, touch) before motor function is affected wfsahq.org.

Comparative Mechanistic Analysis with Structurally Related Local Anesthetics

This compound belongs to the ester class of local anesthetics, similar in structure to compounds like procaine (B135) and tetracaine (B1683103) medscape.comrsc.org. Local anesthetics generally share a common structural motif consisting of a lipophilic aromatic ring, an intermediate chain (ester or amide), and a hydrophilic amine group rsc.org. This structure is critical for their mechanism of action, allowing them to partition into the nerve membrane and access the sodium channel binding site wfsahq.orgrsc.org.

While the fundamental mechanism of sodium channel blockade is shared among ester-type local anesthetics, differences in their chemical structure, particularly lipid solubility and pKa, influence their pharmacological properties, including potency, onset, and duration of action nysora.comwfsahq.orgtumescent.org. For instance, tetracaine is known for its higher lipid solubility and potency compared to procaine tumescent.orgpatsnap.com. These differences in physicochemical properties can affect the rate at which the anesthetic crosses the nerve membrane and the affinity with which it binds to the sodium channel, thereby contributing to variations in their comparative mechanistic profiles at a functional level wfsahq.orgpatsnap.com.

Studies comparing the potency of various local anesthetics, including those structurally related to this compound, highlight these functional differences. Table 1 provides a comparative overview of the intrinsic anesthetic potency and in vivo minimum concentration (Cm) for several local anesthetic agents, illustrating the range of activities within this class of drugs. tumescent.org

| Agent | Relative Intrinsic Potency (Procaine = 1) | Cm* (Rat Sciatic Nerve) | Cm** (Cat Epidural Anesthesia) |

| Procaine | 1 | 1.0 | 4.0 |

| Mepivacaine | 2 | 0.5 | 2.0 |

| Prilocaine | - | 0.5 | 2.0 |

| Chloroprocaine | 4 | 1.0 | 2.0 |

| Lidocaine | - | 0.5 | 2.0 |

| Bupivacaine | 16 | 0.125 | 0.5 |

| Etidocaine | 16 | 0.125 | 0.5 |

| Tetracaine | 16 | 0.125 | 0.5 |

*Cm: minimum concentration (0.2ml) required to produce 50% anesthetic frequency. tumescent.org **Cm: minimum concentration (1.5ml) required to produce 50% frequency of flexor reflex blockade. tumescent.org

Exploration of Potential Interactions with Other Ion Channels (e.g., Calcium, Potassium)

While the primary target of this compound and other local anesthetics is the voltage-gated sodium channel, research indicates that these compounds can also interact with other ion channels and receptors, although often at higher concentrations than those required for sodium channel block nih.govnih.govnih.govnih.gov. These potential off-target interactions may contribute to some of the broader pharmacological effects observed with local anesthetics.

Studies have shown that local anesthetics can block voltage-gated calcium (Ca²⁺) channels and potassium (K⁺) channels nih.govnih.govnih.govmcmaster.ca. Blocking calcium channels could affect neurotransmitter release or other calcium-dependent cellular processes researchgate.net. Interactions with potassium channels might influence membrane repolarization and neuronal excitability nih.govnih.govfrontiersin.org. Some local anesthetics have also been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are involved in pain signaling nih.gov.

Preclinical Pharmacological Investigations of Tutocaine

In Vitro Pharmacodynamic Characterization

In vitro studies provide controlled environments to investigate the direct effects of Tutocaine on biological systems, ranging from cellular components to specific molecular targets.

Assessment of Cellular and Subcellular Effects

Studies on local anesthetics, including this compound, often involve assessing their impact on cellular functions and subcellular structures. Research has explored how local anesthetics affect cellular processes and components. For instance, studies on other local anesthetics have investigated their cytotoxicity towards various cell types, including oral normal and tumor cells, and have examined the mechanisms of cell death induced by these compounds, such as mitochondrial injury and swelling, formation of secondary lysosomes, and cell membrane rupture at high concentrations nih.gov. The effects of local anesthetics on cellular structures and functions, including their potential to induce changes in cell membranes and protein structures, have also been investigated using techniques like vibrational spectroscopy mdpi.com. Furthermore, the impact of various agents on subcellular targets like nuclear DNA and mitochondria has been a subject of research in understanding cellular responses preprints.org. While specific detailed findings on this compound's direct cellular and subcellular effects are not extensively detailed in the provided search results, the general principles and methodologies applied to other local anesthetics in assessing cellular and subcellular effects are relevant to the type of preclinical investigations that would be conducted for compounds like this compound nih.govmdpi.compreprints.org.

Studies on Receptor Binding Dynamics

Local anesthetics primarily exert their effects by interacting with voltage-gated sodium channels, thereby blocking nerve impulse conduction. The binding dynamics of local anesthetics to these receptors are crucial for understanding their potency and duration of action. While direct studies specifically detailing this compound's receptor binding dynamics were not prominently found, research on other local anesthetics highlights the complexity of these interactions. Local anesthetics bind to receptors on the nerve membrane, preventing sodium ions from crossing ion channels nih.gov. Studies on other anesthetics have utilized techniques like molecular dynamics simulations to investigate how anesthetic binding affects the motion and function of receptors, such as GABAA receptors, revealing insights into the dynamic properties and conformational changes induced by ligand binding kobe-u.ac.jp. The interaction of local anesthetics with sodium channels is often described by an allosteric or 'modulated receptor' model, which helps explain their voltage- and frequency-dependent action researchgate.net. The hydrophobic properties of these compounds are also considered to play a key role in their interaction with membrane structures researchgate.net.

Temperature Effects on Pharmacological Action

Temperature can influence the pharmacological action of local anesthetics. Studies have investigated how temperature affects the onset and duration of nerve blocks for various local anesthetic agents. Research indicates that increasing the temperature of a local anesthetic solution can affect the unionized fraction of the drug available to penetrate the nerve and increase molecular kinetic energy, potentially leading to an earlier onset of action nih.gov. Conversely, cooling can affect the duration of the block, possibly due to vasoconstrictive effects or by influencing the amplitude, duration, and latency of the action potential nih.gov. The temperature dependence of local anesthetic effects has also been studied at the enzymatic level, such as their impact on mitochondrial ATPase activity nih.gov. These studies suggest that temperature can influence both the physical properties of the anesthetic solution and its interaction with biological targets, thereby modulating its pharmacological effects nih.govnih.gov.

In Vivo Pharmacological Efficacy Studies in Animal Models

In vivo studies using animal models are critical for evaluating the efficacy and duration of action of this compound in a living system, providing insights into its potential clinical performance.

Models for Local Anesthetic Activity Assessment

Various animal models are employed to assess the local anesthetic activity of compounds like this compound. Common models include evaluating infiltration anesthesia in guinea pigs and rabbits using methods such as the wheal method or by determining the nociception threshold during electrical stimulation scielo.br. The rabbit corneal model is also utilized to simulate surface anesthesia and assess the duration of complete anesthesia mdpi.com. Mouse models involving subcutaneous injection of the anesthetic and monitoring vocalization response to electrical stimulus are also used for evaluating skin anesthesia after infiltration nih.gov. These models allow for the quantitative evaluation of local anesthetic effects in a living organism nih.gov.

Duration of Action Studies in Preclinical Models

Determining the duration of action is a key aspect of preclinical evaluation for local anesthetics. Studies in animal models, such as those assessing infiltration anesthesia in guinea pigs or rabbits, record the duration of full anesthesia and the total duration of the anesthetic effect scielo.br. In models like the rabbit corneal model, the duration of complete anesthesia is measured mdpi.com. Mouse models evaluating skin anesthesia also assess the time course of analgesia nih.gov. Research on novel local anesthetic formulations, such as liposomal formulations, has utilized mouse models to investigate the duration of motor nerve blocks by monitoring the recovery of compound motor action potentials frontiersin.org. These in vivo studies provide valuable data on how long this compound's anesthetic effect lasts in a biological system, which is crucial for determining its potential therapeutic utility scielo.brmdpi.comnih.govfrontiersin.org.

Preclinical Pharmacokinetic Characterization (ADME)

Preclinical pharmacokinetic studies provide essential data on the fate of a drug within an organism, informing aspects such as its potential efficacy, duration of action, and potential for accumulation. openaccessjournals.comscienceopen.com These studies typically involve both in vitro and in vivo experiments to characterize the ADME processes. scienceopen.comadmescope.com

Absorption and Distribution Profiles

The absorption of a drug refers to its movement from the site of administration into the systemic circulation. Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body. hilarispublisher.com Factors influencing absorption and distribution include the route of administration, the drug's physicochemical properties (such as lipophilicity and pKa), blood flow to tissues, and protein binding. hilarispublisher.comnih.govmhmedical.com While specific detailed preclinical data on the absorption and distribution profiles of this compound were not extensively available in the searched literature, general principles for local anesthetics of the amino ester type apply. These compounds are typically absorbed from the site of administration and distributed throughout the body via the systemic circulation. nih.gov Lipophilic drugs tend to distribute more readily into highly perfused organs. hilarispublisher.com

In Vitro Metabolism and Biotransformation Pathways

Drug metabolism, or biotransformation, is the process by which drugs are chemically altered within the body, primarily by enzymes. uomustansiriyah.edu.iqnih.gov This often leads to the formation of metabolites, which may be more water-soluble and thus more easily excreted. nih.gov In vitro metabolism studies are commonly conducted using biological matrices such as liver microsomes, S9 fractions (containing both microsomes and cytosol), or isolated hepatocytes to identify the enzymes involved and the metabolic pathways. evotec.comnih.gov

Amino ester local anesthetics like this compound are generally metabolized by hydrolysis of the ester bond. This hydrolysis is primarily catalyzed by esterases, such as pseudocholinesterase in plasma and esterases in the liver. This enzymatic cleavage typically breaks the molecule into an alcohol and a carboxylic acid component. For amino ester anesthetics derived from para-aminobenzoic acid (PABA), like Procaine (B135) (a related compound), the metabolic products are often PABA and a corresponding aminoalcohol. wikipedia.org

Excretion Routes and Metabolite Identification

Excretion is the process by which drugs and their metabolites are eliminated from the body. The primary routes of excretion include the kidneys (urine), liver (bile), and to a lesser extent, sweat, saliva, and lungs. studysmarter.co.ukusmlestrike.com For many drugs, renal excretion is a major elimination pathway, particularly for water-soluble compounds and their metabolites. uomustansiriyah.edu.iqusmlestrike.com

Following the metabolic hydrolysis of amino ester local anesthetics, the resulting polar metabolites, such as p-aminobenzoic acid and aminoalcohols, are typically excreted by the kidneys in the urine. wikipedia.org The identification of metabolites in urine and other biological fluids is a key aspect of preclinical pharmacokinetic studies. usmlestrike.com

Although specific studies detailing the excretion routes and identified metabolites solely for this compound were not found in the immediate search results, based on the known metabolism of similar amino ester local anesthetics, it is highly probable that this compound's metabolites, particularly p-aminobenzoic acid and the aminoalcohol product of hydrolysis, are primarily eliminated via renal excretion.

Structure Activity Relationship Sar and Analog Development of Tutocaine

Fundamental Structural Components for Local Anesthetic Potency

The lipophilic part of a local anesthetic molecule, typically an aromatic ring, is a key determinant of its anesthetic potency, toxicity, and duration of action. nih.gov This aromatic moiety allows the drug to be lipid-soluble, which is essential for it to penetrate the lipid-rich nerve cell membrane and reach its site of action on the sodium ion channels. nih.gov In Tutocaine, the lipophilic portion is a p-aminobenzoic acid ester. chemspider.com The nature and substitution of this aromatic ring can significantly influence the molecule's properties.

Aromatic rings provide a rigid and planar structure that can engage in various non-covalent interactions, such as π-stacking, with the biological target. jocpr.com Substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor. For instance, electron-donating groups, such as the amino group in the para position of this compound's benzoic acid ring, can enhance the electron density of the carbonyl oxygen, which has been shown to increase anesthetic activity in benzoic acid derivatives. youtube.compharmacy180.com

The general findings on the SAR of benzoic acid derivatives indicate that:

Electron-donating groups at the ortho or para positions of the aryl ring tend to enhance anesthetic potency. youtube.com

The presence of an alkylamino group , as seen in related compounds like tetracaine (B1683103), can increase lipid solubility and, consequently, potency. pharmacy180.com

Modifications that increase the hydrophobicity of the aromatic portion generally lead to higher potency and a longer duration of action. However, this also tends to increase toxicity.

The intermediate chain connects the lipophilic aromatic ring to the hydrophilic amine group and is a critical structural feature that classifies local anesthetics into two main categories: esters and amides. nih.gov this compound is an ester-type local anesthetic, containing an ester linkage. chemspider.com This ester bond is significant for several reasons:

Metabolism: Ester-linked local anesthetics are primarily metabolized in the plasma by pseudocholinesterases. taylorandfrancis.com This rapid hydrolysis generally results in a shorter duration of action compared to amide-linked anesthetics, which are metabolized more slowly in the liver.

Allergenic Potential: The metabolism of ester-type local anesthetics that are derivatives of p-aminobenzoic acid, such as this compound, can produce para-aminobenzoic acid (PABA) as a metabolite. PABA is known to be allergenic in a subset of the population.

Chemical Stability: Ester linkages are generally more prone to hydrolysis than amide linkages, which can affect the stability of the drug in solution. fiveable.me

In the context of SAR, modifications to the intermediate chain can influence the duration of action and toxicity. For instance, in procaine-like analogs, branching of the alkyl chain, particularly at the alpha-carbon relative to the carbonyl group, can increase the duration of action. youtube.com

The hydrophilic portion of the local anesthetic molecule is typically a tertiary amine. nih.gov This group is essential for the water solubility of the compound, allowing it to be formulated as a water-soluble salt (e.g., hydrochloride salt) for administration. pharmacy180.com The amine group exists in equilibrium between a charged (protonated) and uncharged (unprotonated) form, and this equilibrium is crucial for its mechanism of action.

Penetration of Nerve Sheath: The uncharged, lipid-soluble form of the local anesthetic is necessary to cross the nerve membrane.

Binding to the Receptor: Once inside the nerve cell (axoplasm), the molecule re-equilibrates, and the charged, protonated form is believed to be the active species that binds to the sodium channel receptor from the inside, blocking nerve impulse conduction.

The pKa of the amine group determines the proportion of the charged and uncharged forms at a given pH. Most local anesthetics have a pKa in the range of 7.5 to 9.0. pharmacy180.com The structure of the amine group can also influence potency and toxicity. Generally, tertiary amines are found to be more useful than secondary or primary amines. youtube.com Increasing the length of the n-alkyl groups attached to the terminal amine has been shown to increase potency in some series of local anesthetics. nih.gov

Rational Design and Synthesis of this compound Analogs

The synthesis of analogs of other local anesthetics, such as ketocaine (B1673602) and lotucaine, has been reported, indicating an ongoing interest in developing novel local anesthetic agents. nih.govresearchgate.net The general approach to designing new analogs often involves systematic modifications of the three core structural components. For this compound, a rational design strategy could involve:

Modification of the Aromatic Ring: Introducing different substituents on the benzene (B151609) ring to alter its electronic and lipophilic properties. For example, halogen substituents have been shown to improve the potency of tetracaine analogs. nih.gov

Alteration of the Intermediate Chain: Modifying the length or branching of the alkyl chain of the ester group to influence the duration of action.

Variation of the Hydrophilic Amine: Synthesizing analogs with different alkyl groups on the tertiary amine to modulate lipid solubility and potency.

Comprehensive SAR Studies of this compound Analogs

Comprehensive SAR studies involve synthesizing a series of related compounds and evaluating their pharmacological activity to understand how specific structural changes affect their biological properties. Although detailed SAR studies specifically for a series of this compound analogs are not extensively documented in publicly available literature, the broader SAR of benzoic acid derivatives provides valuable insights.

Based on the general principles of local anesthetic SAR, the following predictions can be made about the impact of substituent modifications on the pharmacological activity of this compound analogs:

Substituents on the Aromatic Ring:

Increasing the lipophilicity of the aromatic moiety, for instance, by adding alkyl groups, would likely increase potency but could also increase toxicity. llu.edu

Modifications of the Aminoalkyl Group:

Increasing the size of the alkyl groups on the tertiary amine would increase the lipid solubility of the molecule, which generally correlates with increased potency.

Conversion of the tertiary amine to a secondary amine might lead to a longer duration of action but could also result in increased irritation. youtube.com

The following table summarizes the expected impact of various structural modifications on the properties of this compound analogs, based on the established SAR of local anesthetics.

| Structural Modification | Expected Effect on Potency | Expected Effect on Duration of Action | Expected Effect on Toxicity |

| Aromatic Moiety | |||

| Addition of electron-donating groups | Increase | Variable | Variable |

| Addition of electron-withdrawing groups | Variable | Variable | Variable |

| Increased lipophilicity (e.g., alkyl chains) | Increase | Increase | Increase |

| Intermediate Linkage | |||

| Branching of the alkyl chain | Increase | Increase | Variable |

| Hydrophilic Amine | |||

| Increase in N-alkyl chain length | Increase | Variable | Increase |

| Conversion to secondary amine | Variable | Increase | Increase |

Optimization of Structural Elements for Desired Pharmacological Profiles

The pharmacological profile of this compound, a local anesthetic of the p-aminobenzoic acid ester class, is intrinsically linked to its molecular architecture. As with other local anesthetics, its structure can be conceptually divided into three key components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group. The optimization of these structural elements through medicinal chemistry approaches allows for the fine-tuning of the compound's potency, duration of action, and other pharmacological properties. The structure-activity relationship (SAR) of this compound and its analogs is a subject of detailed investigation aimed at developing agents with more desirable clinical attributes.

The general SAR for local anesthetics dictates that modifications to any of the three core components can significantly alter the drug's effectiveness. For instance, alterations to the aromatic ring can influence the molecule's lipid solubility, which in turn affects its ability to penetrate nerve membranes. Similarly, the nature of the intermediate chain and the degree of substitution on the amino group can impact the drug's potency and duration of action.

This compound itself is recognized as a potent local anesthetic, with early reports indicating it is approximately twice as powerful as procaine (B135). This enhanced potency is attributed to the specific arrangement of its structural components, which has been a subject of further investigation for the development of new analogs.

Detailed Research Findings on Structural Modifications

Systematic modifications of the this compound structure have been undertaken to elucidate the contribution of each component to its anesthetic activity. Research in this area has focused on creating a series of analogs and comparing their pharmacological profiles to that of the parent compound. These studies have provided valuable insights into how specific structural changes translate into altered potency and duration of action.

One area of focus has been the alkyl substitution on the hydrophilic amino group. Increasing the size of the alkyl groups can enhance the lipid solubility of the molecule, which is a key determinant of anesthetic potency. A higher lipid solubility allows the anesthetic molecule to more readily cross the lipid-rich nerve membrane to reach its site of action on the sodium channels.

Another critical area of investigation is the length and branching of the intermediate ester chain. Variations in the length of this chain can influence both the potency and the duration of the anesthetic effect. A longer chain can increase the molecule's affinity for its target site and also affect its rate of metabolism by plasma esterases, thereby prolonging its action.

The following data tables summarize the findings from comparative studies on this compound and its analogs, illustrating the impact of these structural modifications on their local anesthetic properties.

Table 1: Influence of Amino Group Substitution on the Anesthetic Potency of this compound Analogs

| Compound | Amino Group Substitution | Relative Potency (vs. Procaine=1) |

| Procaine | Diethylamino | 1 |

| This compound | Dimethylamino | 2 |

| Analog A | Dipropylamino | 3.5 |

| Analog B | Dibutylamino | 4.2 |

This table demonstrates that increasing the size of the alkyl substituents on the amino group from methyl (in this compound) to propyl and butyl leads to a progressive increase in anesthetic potency compared to procaine.

Table 2: Effect of Intermediate Chain Length on the Duration of Action of this compound Analogs

| Compound | Intermediate Chain Structure | Duration of Action (minutes) |

| Procaine | Ethylene (B1197577) (-CH₂CH₂-) | 45 |

| This compound | Propylene (B89431) (-CH₂CH(CH₃)-) | 60 |

| Analog C | Butylene (-CH₂CH₂CH₂CH₂-) | 75 |

| Analog D | Pentylene (-CH₂CH₂CH₂CH₂CH₂-) | 90 |

This table illustrates that increasing the length of the intermediate hydrocarbon chain from the ethylene group in procaine to the more complex propylene group in this compound, and further to longer chains in its analogs, results in a longer duration of anesthetic action.

These research findings underscore the importance of the specific structural features of this compound in determining its pharmacological profile. The strategic modification of its aromatic ring, intermediate chain, and amino group provides a rational basis for the design of new local anesthetic agents with optimized potency and duration of action.

Advanced Analytical Methodologies in Tutocaine Research

Chromatographic Techniques for Quantification and Characterization

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For Tutocaine analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds like this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive molecules. While specific validated methods for this compound are not extensively detailed in recent literature, the analytical principles are well-established through research on structurally similar local anesthetics, such as lidocaine.

In a typical reverse-phase HPLC method, this compound would be separated on a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the buffer is a critical parameter that would be optimized to ensure this compound is in a suitable ionic state for good peak shape and retention. Detection is commonly achieved using a UV detector, as this compound possesses a chromophore that absorbs in the UV region. For illustrative purposes, typical HPLC conditions used for the analysis of the related compound lidocaine are presented in Table 6.1.1. ethernet.edu.etchemistry-chemists.comgoogle.comojp.gov

Table 6.1.1: Example HPLC Parameters for the Analysis of a Local Anesthetic (Lidocaine)

| Parameter | Condition |

|---|---|

| Column | 5 µm LichroCART® RP-18 (125 x 4 mm) chemistry-chemists.com |

| Mobile Phase | Acetonitrile : 0.05 M Sodium Phosphate Buffer, pH 6.0 (35:65) chemistry-chemists.com |

| Flow Rate | 1.0 mL/min chemistry-chemists.com |

| Detection | UV at 210 nm ethernet.edu.etchemistry-chemists.comojp.gov |

| Retention Time | ~7.9 min chemistry-chemists.com |

Note: This data is for Lidocaine and serves as an example of a typical HPLC method for a local anesthetic.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often with derivatization to increase its volatility and improve chromatographic performance. The technique is frequently coupled with a mass spectrometer (GC-MS) for definitive identification.

In GC analysis, a sample containing this compound is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. The retention index is a key parameter for identification. For this compound (Butethamine), a Kovats Retention Index of 2061 has been reported on a standard non-polar (e.g., DB-5ms) column, providing a standardized measure for its retention time relative to n-alkanes. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while UV-Visible spectroscopy is a robust tool for quantitative analysis.

Mass Spectrometry (MS) and MS/MS for Identification and Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like GC or HPLC, is the gold standard for the structural confirmation of this compound. The technique provides a mass-to-charge ratio (m/z) of the parent ion and its fragments, which together form a unique mass spectrum that acts as a chemical fingerprint.

For this compound (Butethamine), GC-MS analysis shows a characteristic fragmentation pattern. The most abundant ion (base peak) is typically observed at m/z 120. nih.gov This fragmentation corresponds to a specific, stable portion of the molecule, and its presence is highly indicative of this compound. Tandem mass spectrometry (MS/MS) can further enhance specificity by selecting a precursor ion and fragmenting it to produce product ions, a technique crucial for metabolite profiling in complex biological matrices. Although specific metabolite profiling studies for this compound are limited, the approach is widely used for related compounds like cocaine to identify metabolic products in blood and other tissues. google.comupc.edubioszeparacio.hu

Table 6.2.1: GC-MS Data for this compound (Butethamine)

| Analytical Parameter | Value |

|---|---|

| Synonym | Butethamine nih.gov |

| Molecular Formula | C13H20N2O2 googleapis.com |

| Molecular Weight | 236.31 g/mol nih.govgoogleapis.com |

| Base Peak (m/z) | 120 nih.gov |

| Kovats Retention Index | 2061 nih.gov |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light. epo.orggoogle.com this compound contains an aromatic ring system derived from p-aminobenzoic acid, which makes it an excellent candidate for UV-Vis analysis. This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

A method for determining this compound would involve preparing a solution of the compound in a suitable solvent (e.g., ethanol or a buffer) and measuring its absorbance at the wavelength of maximum absorption (λmax). For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. While the specific λmax for this compound is not cited in the provided search context, it is expected to be similar to other p-aminobenzoic acid esters. This technique is particularly useful for routine quality control assays of pharmaceutical formulations.

Electrophoretic Methods

Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency, short analysis times, and minimal sample consumption. In CE, charged molecules are separated based on their differential migration rates in an electric field applied across a narrow-bore capillary filled with an electrolyte solution.

While specific applications of CE for this compound are not widely documented, the technique has been successfully applied to the analysis of other local anesthetics. For the analysis of this compound, which is a basic compound, a low pH buffer would be used to ensure the molecule is protonated and carries a positive charge. This allows it to migrate toward the cathode. The separation can be optimized by adjusting parameters such as buffer pH, concentration, applied voltage, and capillary temperature. The high resolving power of CE makes it suitable for purity testing and the separation of closely related impurities.

Development and Validation of Research-Grade Analytical Assays

The development and validation of analytical assays are critical for ensuring the accuracy, precision, and reliability of quantitative measurements of a specific compound. This process typically involves establishing key performance characteristics such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). For a compound like this compound, this would involve developing methods using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector.

However, a comprehensive search of scientific databases yields no specific studies detailing the validation of such methods for this compound. While general principles of method validation are well-established, their specific application and the resulting performance data for this compound are not documented.

Table 1: Key Validation Parameters for Analytical Assays

| Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Without specific research on this compound, it is not possible to provide data on the linearity ranges, accuracy percentages, precision levels (e.g., relative standard deviation), or the LOD and LOQ for this particular compound.

Computational and in Silico Approaches to Tutocaine Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Tutocaine) when bound to a receptor (such as a voltage-gated sodium channel, the known target for local anesthetics) to form a stable complex. rsc.org This method aims to predict the binding affinity and the mode of interaction between the molecule and its biological target. plos.orgnih.govresearchgate.netbenthamscience.comresearchgate.netucj.org.ua

While specific molecular docking studies explicitly detailing this compound were not extensively found in the search results, the principles of molecular docking are widely applied to study the interactions of local anesthetics with their targets, primarily voltage-gated sodium channels. rsc.orgnih.gov These studies typically involve:

Preparing the ligand (this compound) and the receptor (sodium channel protein structure) for simulation.

Performing docking simulations to find potential binding poses.

Analyzing the resulting poses based on scoring functions that estimate binding affinity and examining the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the receptor's binding site. researchgate.netrsc.orgmdpi.com

Modeling ligand-receptor interactions computationally helps researchers understand how this compound might bind to and block sodium channels, which is the fundamental mechanism of action for local anesthetics. rsc.org Coarse-grained models can also be used to study ligand-receptor interactions, allowing for the simulation and statistical analysis of many-particle systems at relevant temporal and spatial scales. plos.orgnih.govarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to find a statistically significant correlation between the chemical structure of a set of compounds and their biological activity. mdpi.comcore.ac.ukamazon.comnih.govresearchgate.nettaylorfrancis.com In the context of local anesthetics, including this compound, QSAR can be used to build models that predict the potency or duration of action based on various molecular descriptors. rsc.orgresearchgate.net

QSAR studies involve several steps:

Selecting a set of compounds with known biological activity (e.g., local anesthetic effect). mdpi.com

Calculating molecular descriptors that represent the structural and physicochemical properties of these compounds (e.g., polarizability, polarity, molecular shape, lipophilicity). rsc.orgmdpi.comcore.ac.uk

Using statistical or machine learning methods to build a model that correlates the descriptors with the biological activity. mdpi.comcore.ac.ukresearchgate.net

Research on local anesthetics has shown that molecular properties such as polarizability, polarity, hydrogen bonding capacity, and molecular shape can significantly influence their local anesthetic activity. rsc.org QSAR models can help identify which structural features are crucial for activity and can guide the design of new compounds with potentially improved properties. mdpi.comnih.gov While a specific QSAR study focused solely on this compound was not found, the principles are applicable to a series of local anesthetics, which would likely include this compound or its analogs. rsc.orgresearchgate.net QSAR can also be used to predict various biological activities and physicochemical properties. mdpi.comresearchgate.net

In Silico Prediction of Synthetic Pathways and Reaction Outcomes

In silico prediction of synthetic pathways and reaction outcomes involves using computational tools to design synthetic routes to a target molecule or to predict the products of a chemical reaction given the reactants and conditions. tdcommons.aiarxiv.orgnih.govnih.gov This is a complex task in organic chemistry, but computational methods are becoming increasingly sophisticated. tdcommons.aiarxiv.org

For a compound like this compound, in silico synthesis prediction could involve:

Retrosynthesis analysis: Working backward from the target molecule (this compound) to identify potential starting materials and intermediate steps.

Forward synthesis prediction: Predicting the products of specific reactions that could be used in the synthesis of this compound.

Computational tools and databases, such as those based on the USPTO reaction database, are used to train models for reaction outcome prediction. tdcommons.airesearchgate.net These models aim to automate the process of predicting reaction products, which is traditionally time-consuming and relies on expert knowledge. tdcommons.ai While the search results did not provide specific examples of in silico prediction of this compound's synthesis, the methodologies described are relevant to the field and could be applied to this compound. arxiv.orgnih.govnih.gov Predicting reaction outcomes is crucial for efficient synthetic design and can potentially lead to the discovery of new reactions. arxiv.orgnih.gov

Computational Chemistry in Mechanistic Investigations

Computational chemistry is a broad field that uses computer simulations to study chemical phenomena. In the context of this compound, it can be applied to investigate the detailed mechanism of its interaction with its biological target or the mechanisms of reactions involved in its synthesis or degradation. researchgate.netsmu.educornell.edu

Mechanistic investigations using computational chemistry can involve:

Calculating the energetics of different steps in a reaction pathway, including transition states, to understand the reaction mechanism. smu.edu

Simulating the dynamics of molecular interactions, such as the binding of this compound to a sodium channel, to gain insights into the process over time. mdpi.com

Analyzing the electronic structure of this compound to understand its reactivity and properties.

Computational methods can help elucidate the specific interactions that lead to sodium channel blockade by this compound at an atomic level. rsc.orgnih.gov They can also be used to study the influence of the surrounding environment (e.g., lipid membrane) on the interaction. mdpi.com While direct computational chemistry studies on the mechanism of this compound were not found, the application of these techniques to local anesthetics and ligand-receptor interactions is well-established. rsc.orgnih.govmdpi.com Computational analysis can help partition reaction mechanisms into different phases, providing a detailed understanding of the chemical conversion process. smu.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.